

An In-depth Technical Guide to Benzo[b]thiophene, 2-iodo-6-methoxy-

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Compound of Interest

Compound Name: *Benzo[b]thiophene, 2-iodo-6-methoxy-*

Cat. No.: *B190076*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene, 2-iodo-6-methoxy-, with the CAS Number 183133-27-7, is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a benzothiophene core with a strategically placed iodine atom and a methoxy group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the iodo group at the 2-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methoxy group at the 6-position can influence the electronic properties and metabolic stability of derivative compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Benzo[b]thiophene, 2-iodo-6-methoxy-** is presented in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for physical properties such as melting and boiling points are not widely reported in publicly available literature, reflecting its primary role as a synthetic intermediate rather than a final product.

| Property | Value |
|-------------------|---|
| CAS Number | 183133-27-7 |
| Molecular Formula | C ₉ H ₇ IOS |
| Molecular Weight | 290.12 g/mol |
| IUPAC Name | 2-iodo-6-methoxy-1-benzothiophene |
| Canonical SMILES | <chem>COC1=CC2=C(C=C1)C(=CS2)I</chem> |
| Physical State | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis

The primary synthetic route to **Benzo[b]thiophene, 2-iodo-6-methoxy-** involves the direct iodination of 6-methoxybenzo[b]thiophene. This electrophilic substitution reaction targets the electron-rich 2-position of the benzothiophene ring system.

Synthesis of the Precursor: 6-Methoxybenzo[b]thiophene

A common method for the preparation of 6-methoxybenzo[b]thiophene is through the acid-catalyzed cyclization of 1-((2,2-diethoxy)ethylthio)-3-methoxybenzene.

Experimental Protocol:

- A solution of 1-((2,2-diethoxy)ethylthio)-3-methoxybenzene (13.0 g, 0.051 mol) in dichloromethane (100 ml) is prepared.
- This solution is added dropwise to a solution of boron trifluoride etherate (BF₃·Et₂O) (6.7 ml, 0.054 mol) in dichloromethane (1000 ml) at room temperature under a nitrogen atmosphere.

- The reaction mixture is stirred for 30 minutes.
- The reaction is quenched by the addition of an aqueous sodium bicarbonate (NaHCO_3) solution, and the mixture is stirred until both phases become clear.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure to yield a mixture of 6-methoxybenzo[b]thiophene and its 4-methoxy isomer.
- Purification by vacuum distillation affords the desired 6-methoxybenzo[b]thiophene.

Iodination of 6-Methoxybenzo[b]thiophene

The following is a general procedure for the iodination of benzothiophenes, adapted for the synthesis of the title compound.

Experimental Protocol:

- To a solution of 6-methoxybenzo[b]thiophene (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform, N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) is added portion-wise at 0 °C.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted iodine and then with brine.
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give pure **Benzo[b]thiophene, 2-iodo-6-methoxy-**.

Spectroscopic Characterization

While a specific, published spectrum for **Benzo[b]thiophene, 2-iodo-6-methoxy-** is not readily available in public databases, the expected NMR and mass spectral data can be predicted based on its structure and data from analogous compounds.

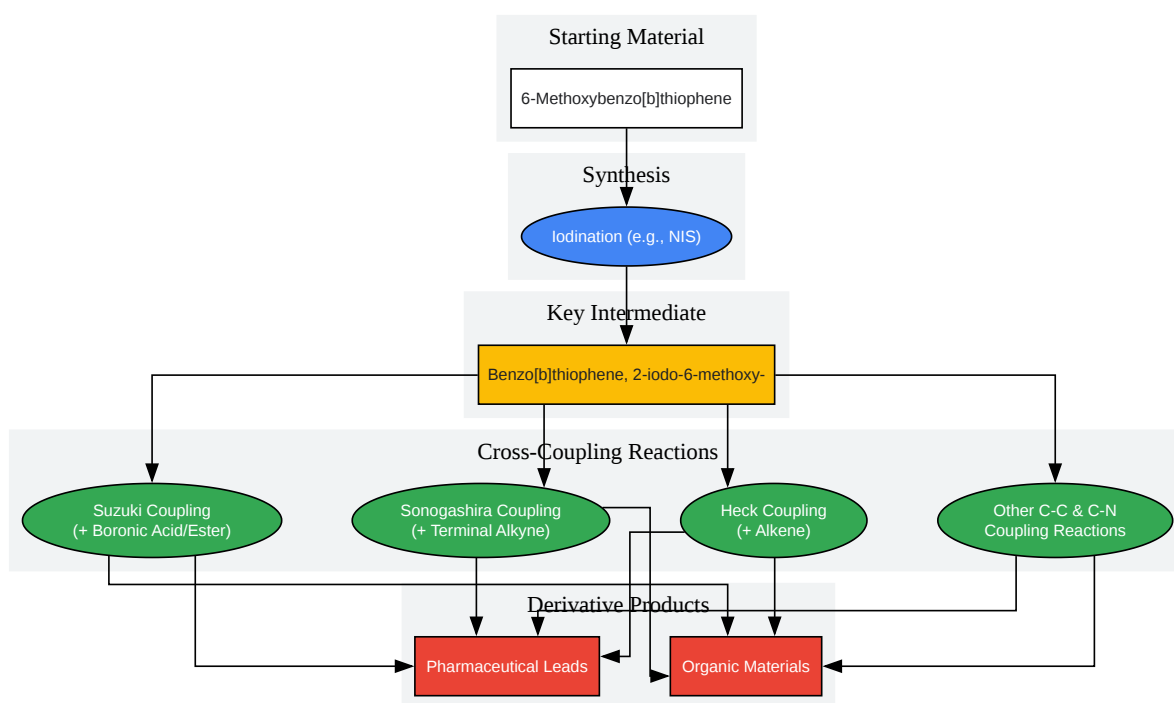
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group. The proton at the 3-position of the thiophene ring would likely appear as a singlet. The protons on the benzene ring would appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm.
- ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the iodine atom (C2) would be shifted significantly upfield compared to the unsubstituted parent compound.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 290, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable.

Applications in Research and Drug Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.^{[1][2]} These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.^{[1][2]}

Benzo[b]thiophene, 2-iodo-6-methoxy- serves as a key intermediate in the synthesis of more elaborate benzothiophene derivatives. The C-I bond at the 2-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the facile introduction of various aryl, alkynyl, and vinyl groups, respectively, enabling the rapid generation of libraries of compounds for biological screening.

Logical Workflow for the Utility of **Benzo[b]thiophene, 2-iodo-6-methoxy-**



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Caption: Synthetic utility of 2-iodo-6-methoxybenzo[b]thiophene.

Safety and Handling

Detailed toxicological data for **Benzo[b]thiophene, 2-iodo-6-methoxy-** is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Benzo[b]thiophene, 2-iodo-6-methoxy- is a valuable and versatile synthetic intermediate. Its preparation from readily available starting materials and the reactivity of the carbon-iodine bond make it an important tool for medicinal chemists and materials scientists. The ability to introduce a wide array of substituents at the 2-position through well-established cross-coupling chemistry allows for the systematic exploration of the chemical space around the benzothiophene core, facilitating the development of novel therapeutic agents and functional organic materials. Further research into the synthesis and applications of derivatives of this compound is likely to yield new and important discoveries.

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